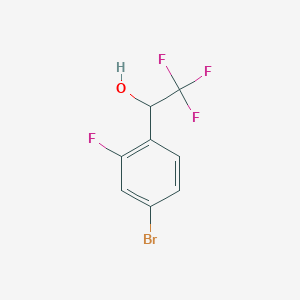

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXISGRVKWJITSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734248 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033805-88-7 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, a molecule of significant interest to researchers in drug development, represents a confluence of structural motifs that are highly sought after in medicinal chemistry. The presence of a brominated and fluorinated phenyl ring, coupled with a trifluoroethanol group, bestows upon this compound a unique electronic and conformational profile. This guide provides a comprehensive exploration of its core physicochemical properties, offering both theoretical insights and practical, field-proven methodologies for their determination. Understanding these characteristics is paramount for predicting a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its journey from a laboratory curiosity to a potential therapeutic agent. This document moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure and its emergent properties, thereby empowering researchers to make informed decisions in their drug discovery endeavors.

Core Physicochemical Profile

A foundational understanding of a molecule begins with its fundamental physicochemical characteristics. While specific experimental data for this compound on certain parameters are not extensively reported in publicly available literature, we can infer and discuss expected properties based on its structure and data from analogous compounds.

| Property | Value/Information | Source/Comment |

| Chemical Formula | C₈H₅BrF₄O | - |

| Molecular Weight | 273.02 g/mol | [1] |

| CAS Number | 1033805-88-7 | - |

| Physical Form | Liquid | [1] |

| Melting Point | Not available | For comparison, the analogous (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol has a melting point of 54-56 °C. The additional 2-fluoro substituent in the target molecule is expected to influence crystal packing and thus the melting point. |

| Boiling Point | Not available | The boiling point is anticipated to be elevated due to the polar alcohol group and the overall molecular weight. |

| Aqueous Solubility | Predicted to be low | The presence of a large hydrophobic bromofluorophenyl group and a trifluoromethyl group suggests limited aqueous solubility. |

| pKa (acidity of the hydroxyl group) | Predicted to be lower than typical alcohols | The strong electron-withdrawing effects of the trifluoromethyl group and the fluorinated phenyl ring will significantly increase the acidity of the hydroxyl proton compared to non-fluorinated alcohols. For context, the pKa of 2,2,2-trifluoroethanol is approximately 12.4.[2] |

| LogP (Lipophilicity) | Predicted to be high | The octanol-water partition coefficient (LogP) is expected to be significantly positive, indicating a high degree of lipophilicity, driven by the halogenated aromatic ring. For comparison, the computed XLogP3 for the similar 1-(4-bromophenyl)-2,2,2-trifluoroethanol is 2.9.[3] |

The Critical Role of Fluorine: A Structural and Functional Analysis

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and its influence on this compound is profound. The high electronegativity of fluorine atoms modulates the electronic properties, conformation, lipophilicity, and metabolic stability of a molecule.[4] In this particular compound, the ortho-fluoro substituent on the phenyl ring and the trifluoromethyl group on the ethanol moiety work in concert to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Modulate Acidity (pKa): The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the alcohol proton. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, permeability, and ability to interact with biological targets.

-

Influence Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for oral bioavailability and brain penetration.

-

Dictate Molecular Conformation: The presence of fluorine can induce specific conformational preferences that may be optimal for binding to a target protein, thereby enhancing potency.

Experimental Determination of Key Physicochemical Properties

To ensure scientific rigor, the following sections detail standardized, self-validating experimental protocols for determining the critical physicochemical properties of this compound.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: The aqueous solubility of a potential drug is a critical determinant of its absorption and bioavailability. For poorly soluble compounds like the one , the choice of methodology is crucial to obtain reliable data. The shake-flask method, while traditional, remains the gold standard for determining thermodynamic solubility due to its direct measurement at equilibrium.

Trustworthiness: This protocol incorporates an equilibrium period and quantification by a validated analytical method (e.g., HPLC-UV) to ensure accuracy and reproducibility.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial. The excess solid should be visually apparent.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV method.

-

The concentration of the compound in the original supernatant, and thus its aqueous solubility, is calculated from the calibration curve.

-

Mandatory Visualization:

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination: Understanding Ionization Behavior

Expertise & Experience: The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the ionized and un-ionized forms of a drug have different solubilities, permeabilities, and target-binding affinities. For an acidic alcohol like this compound, potentiometric titration is a robust and precise method for pKa determination.

Trustworthiness: The use of a calibrated pH meter and standardized titrants, along with analysis of the titration curve's inflection point, provides a self-validating system for accurate pKa measurement.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a co-solvent system (e.g., methanol/water mixture) if aqueous solubility is limited. The final concentration should be around 1-10 mM.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

-

Titration Procedure:

-

Slowly add small, precise volumes of the titrant to the sample solution while stirring.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve (or the maximum of the first derivative plot).

-

The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

Mandatory Visualization:

Caption: Workflow for pKa Determination via Potentiometric Titration.

LogP Determination: Quantifying Lipophilicity

Expertise & Experience: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which strongly influences its absorption, distribution, metabolism, and excretion (ADME) properties. While the shake-flask method is the traditional approach, reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and less material-intensive alternative for LogP estimation.

Trustworthiness: This method relies on the correlation of a compound's retention time on a hydrophobic stationary phase with the known LogP values of a set of standard compounds, creating a robust calibration for accurate LogP prediction.

Experimental Protocol: LogP Estimation by RP-HPLC

-

System Preparation:

-

Use a C18 reverse-phase HPLC column.

-

The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

-

Calibration:

-

Prepare a set of standard compounds with known LogP values that span the expected LogP of the test compound.

-

Inject each standard individually and record its retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the log(k') of the standards against their known LogP values.

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample and record its retention time.

-

Calculate the log(k') for the sample.

-

-

LogP Estimation:

-

Using the linear regression equation from the calibration curve, calculate the LogP of the test compound from its log(k') value.

-

Mandatory Visualization:

Caption: Workflow for LogP Estimation by RP-HPLC.

Conclusion: A Profile of a Promising Moiety

This compound presents a compelling profile for drug discovery and development. Its heavily fluorinated structure suggests enhanced metabolic stability and the potential for strong, specific interactions with biological targets. The predicted low aqueous solubility and high lipophilicity are typical challenges for such compounds, necessitating careful formulation strategies. The increased acidity of the hydroxyl group is a key feature that will influence its behavior in physiological environments. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical physicochemical properties, thereby enabling a data-driven approach to advancing this and similar molecules through the drug discovery pipeline.

References

Mass spectrometry fragmentation of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a compound of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document moves beyond a mere recitation of data to offer a detailed, mechanism-driven interpretation of fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) conditions. The guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the unambiguous identification and structural elucidation of this and structurally related molecules. We will explore the causal relationships between the molecule's unique structural features—the bromo-fluorophenyl ring, the benzylic alcohol, and the electron-withdrawing trifluoromethyl group—and its resulting mass spectrum.

Molecular Structure and Its Influence on Fragmentation

The fragmentation of this compound is dictated by the interplay of its distinct chemical moieties. Understanding these components is critical to predicting and interpreting its mass spectrum.

-

Halogenated Aromatic Ring: The 4-bromo-2-fluorophenyl group is a key structural identifier. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a definitive isotopic signature. Any fragment containing the bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (M and M+2), which serves as an invaluable internal validation tool for spectral interpretation.[1][2]

-

Benzylic Alcohol: The hydroxyl group is attached to a benzylic carbon—the carbon atom adjacent to the aromatic ring. This position is electronically significant. Upon ionization, the formation of a positive charge at this position is stabilized by resonance with the aromatic π-system, making cleavages that lead to a benzylic cation highly favorable.[3][4][5] Common fragmentation pathways for alcohols include the loss of water (dehydration).[5][6]

-

Trifluoromethyl (CF₃) Group: The -CF₃ group is a potent electron-withdrawing group that significantly influences the molecule's electronic properties and bond strengths. The C-C bond between the benzylic carbon and the trifluoromethyl group is particularly susceptible to cleavage due to the stability of the resulting fragments.[7] The loss of a neutral CF₃ radical is a common and diagnostically important fragmentation pathway for compounds containing this group.[7][8]

Core Physicochemical Properties

A summary of the fundamental properties of the title compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₅BrF₄O |

| Monoisotopic Mass (⁷⁹Br) | 271.9460 u |

| Monoisotopic Mass (⁸¹Br) | 273.9439 u |

| Key Structural Features | Aromatic Ring, Secondary Alcohol, Benzylic Carbon, CF₃ Group, Bromine, Fluorine |

Electron Ionization (EI-MS) Fragmentation Analysis

Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, resulting in extensive and structurally informative fragmentation.[1] The resulting mass spectrum serves as a molecular fingerprint. The primary fragmentation pathways for this compound under EI conditions are detailed below.

Proposed EI Fragmentation Pathways

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular radical cation, [M]•+. Due to the bromine isotopes, this will be observed as a doublet at m/z 272/274 . The molecular ion for many alcohols can be weak or absent, but its observation is crucial for determining the molecular weight.[2][5]

-

α-Cleavage (Loss of •CF₃): This is predicted to be a dominant fragmentation pathway. The bond between the benzylic carbon and the trifluoromethyl group cleaves, expelling a trifluoromethyl radical (•CF₃, mass 69 u). This cleavage is highly favored because it produces a resonance-stabilized benzylic cation. This fragment, [M-CF₃]⁺, will appear as a strong signal at m/z 203/205 .[2][5][7]

-

Benzylic Cleavage (Loss of •Br): A competing fragmentation pathway is the homolytic cleavage of the C-Br bond on the aromatic ring, leading to the loss of a bromine radical (•Br, mass 79/81 u). This results in the fragment ion [M-Br]⁺ at m/z 193 . This fragment will appear as a single peak, as the isotopic signature has been lost.[6]

-

Secondary Fragmentation (Loss of CO): The prominent [M-CF₃]⁺ fragment (m/z 203/205) can undergo further fragmentation. A common pathway for such aromatic carbonyl-like structures is the loss of a neutral carbon monoxide (CO) molecule (mass 28 u), yielding a fragment ion at m/z 175/177 .

The overall proposed fragmentation cascade under EI is visualized in the following diagram.

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Predicted EI-MS Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |

| 272/274 | [C₈H₅BrF₄O]•+ | Molecular Ion |

| 203/205 | [C₇H₅BrFO]⁺ | α-Cleavage: Loss of •CF₃ radical |

| 193 | [C₈H₅F₄O]⁺ | Loss of •Br radical |

| 175/177 | [C₆H₅BrF]⁺ | Secondary fragmentation: Loss of CO from m/z 203/205 |

Electrospray Ionization (ESI-MS/MS) Fragmentation Analysis

ESI is a "soft" ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[9] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through Collision-Induced Dissociation (CID).[10]

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive mode, the molecule is expected to protonate at the most basic site, the oxygen of the hydroxyl group. The precursor ion will be observed at m/z 273/275 .

-

Loss of Water (H₂O): Upon collisional activation, the most common fragmentation for protonated alcohols is the neutral loss of a water molecule (mass 18 u). This is a low-energy pathway that results in a stable carbocation. The product ion [M+H-H₂O]⁺ will be a prominent peak at m/z 255/257 .

-

Loss of Trifluoromethane (CF₃H): A subsequent or alternative fragmentation could involve the loss of a neutral trifluoromethane molecule (mass 70 u), leading to the fragment ion [M+H-CF₃H]⁺ at m/z 203/205 .

Caption: Proposed ESI-MS/MS fragmentation in positive ion mode.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative mode, the acidic proton of the hydroxyl group is lost, forming the deprotonated molecule [M-H]⁻ at m/z 271/273 .

-

Loss of Hydrogen Fluoride (HF): Anions can be stabilized by the loss of neutral molecules. A likely fragmentation pathway for the [M-H]⁻ ion is the loss of hydrogen fluoride (mass 20 u), particularly given the presence of ortho-fluorine and the trifluoromethyl group. This would produce a product ion [M-H-HF]⁻ at m/z 251/253 .

-

Loss of Bromine Radical (•Br): Although less common in ESI, radical loss can occur at higher collision energies. The loss of a bromine radical would result in an ion at m/z 192 .

Caption: Proposed ESI-MS/MS fragmentation in negative ion mode.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following self-validating protocols are recommended.

General Analytical Workflow

The process from sample to data involves several critical stages, each requiring careful optimization.

Caption: General experimental workflow for MS analysis.

Protocol for GC-MS (EI) Analysis

-

Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Methanol or Acetonitrile) to a final concentration of 10-100 µg/mL.

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL (splitless mode).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Oven Program: Initial temperature 60°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Protocol for LC-MS/MS (ESI) Analysis

-

Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1-10 µg/mL.

-

Liquid Chromatograph (LC) Conditions:

-

Injection Volume: 5 µL.

-

Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.

-

Column Temperature: 40°C.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray (ESI), positive and negative modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Drying Gas Flow: 10 L/min.

-

Drying Gas Temperature: 350°C.

-

MS/MS: Isolate the precursor ions (m/z 273/275 for positive, 271/273 for negative) and apply stepped collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive product ion spectrum. Note: Using formic acid can sometimes induce in-source dehalogenation for certain compounds.[11]

-

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and highly informative process. Under Electron Ionization, the molecule readily undergoes α-cleavage to lose a trifluoromethyl radical, producing a characteristic and abundant fragment ion at m/z 203/205. This, combined with the molecular ion at m/z 272/274, provides definitive evidence for the core structure. The ubiquitous M/M+2 isotopic pattern from the bromine atom serves as a constant point of verification for all bromine-containing fragments. Under softer Electrospray Ionization conditions, the molecule's behavior is dominated by the loss of small neutral molecules, such as water in positive mode and hydrogen fluoride in negative mode. This guide provides the mechanistic rationale and validated protocols required for researchers to confidently identify this compound and interpret its fragmentation behavior in complex analytical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of Trifluoroethanol Derivatives

Introduction: The Unique Role of Trifluoroethanol in Advanced Scientific Research

2,2,2-Trifluoroethanol (TFE) is a colorless, water-miscible liquid with a chemical structure similar to ethanol, but with the notable substitution of three hydrogen atoms with fluorine on the terminal carbon.[1] This trifluoromethyl group imparts unique properties to the molecule, including increased acidity, polarity, and a remarkable ability to act as a hydrogen bond donor while being a poor acceptor.[1][2] These characteristics make TFE and its derivatives indispensable in various scientific and industrial fields, particularly in drug development and materials science.[3][4] In the pharmaceutical industry, TFE is a crucial intermediate for synthesizing a wide range of compounds, where the trifluoroethyl group can enhance a drug's efficacy, bioavailability, and metabolic stability.[4][5] Furthermore, its distinct solvent properties are leveraged in protein folding studies, as it can stabilize secondary structures like alpha-helices, providing insights into protein conformation and dynamics.[1][6][7]

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[8] By measuring the absorption of infrared radiation, we can identify functional groups, elucidate molecular structure, and study intermolecular interactions. For trifluoroethanol derivatives, IR spectroscopy is particularly insightful. The technique allows for the detailed investigation of the strong intra- and intermolecular hydrogen bonds that TFE is known to form, which are fundamental to its solvent effects and chemical reactivity.[9][10] Moreover, the characteristic vibrational frequencies of the C-F, C-O, and O-H bonds provide a spectral fingerprint for identifying and characterizing these compounds. This guide will provide a comprehensive overview of the principles and applications of IR spectroscopy in the study of trifluoroethanol derivatives, tailored for researchers, scientists, and drug development professionals.

Principles of Infrared Spectroscopy for Analyzing Trifluoroethanol Derivatives

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. These vibrations include stretching, bending, and other complex motions of the atoms within the molecule. For a vibration to be "IR active," it must result in a change in the molecule's dipole moment. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), where each absorption band corresponds to a specific vibrational mode.

The analysis of TFE derivatives by IR spectroscopy is particularly focused on several key vibrational regions:

-

O-H Stretching Region (3600-3200 cm⁻¹): This region is highly sensitive to hydrogen bonding. A sharp peak around 3600-3650 cm⁻¹ is indicative of a "free" or non-hydrogen-bonded hydroxyl group.[9] In contrast, the presence of intermolecular hydrogen bonding, a hallmark of TFE, causes this band to broaden significantly and shift to lower wavenumbers (typically centered around 3300-3400 cm⁻¹).[9][11] The extent of this broadening and shifting provides qualitative information about the strength and extent of hydrogen bonding.[12]

-

C-H Stretching Region (3000-2850 cm⁻¹): The methylene (CH₂) group in TFE gives rise to characteristic stretching vibrations in this region.[13]

-

C-F Stretching Region (1300-1000 cm⁻¹): The strong electronegativity of fluorine atoms results in intense and characteristic C-F stretching bands. These are often complex due to coupling with other vibrational modes.[14][15]

-

C-O Stretching Region (1100-1000 cm⁻¹): The C-O stretching vibration in alcohols typically appears as a strong band in this region.[16]

The unique properties of the trifluoromethyl group significantly influence the IR spectrum. Its strong electron-withdrawing nature enhances the acidity of the hydroxyl proton, making TFE an excellent hydrogen bond donor.[2] This is readily observed in the pronounced broadening of the O-H stretching band in the condensed phase.

Conformational Analysis and Hydrogen Bonding in Trifluoroethanol Derivatives

One of the key areas where IR spectroscopy provides invaluable insights is in the study of conformational isomers and the intricate hydrogen bonding networks of TFE derivatives. TFE itself can exist in different conformations, primarily the gauche and trans forms, arising from rotation around the C-C bond.[13] Fluorescence-detected infrared spectroscopy, combined with quantum chemical calculations, has shown that the gauche conformation is detectable in supersonic jets, even in the presence of a strong base.[13]

The Pervasive Influence of Hydrogen Bonding

The IR spectrum of TFE is dominated by the effects of hydrogen bonding.[9] In the liquid or solution phase, TFE molecules extensively associate through intermolecular O-H···O hydrogen bonds, leading to the characteristic broad O-H stretching band.[9][17] The strength of these interactions is evident in the significant red-shift of the O-H stretching frequency compared to the free hydroxyl group.

Computational studies, such as those using Density Functional Theory (DFT), have predicted the existence of stable hydrogen-bonded dimers and trimers of TFE.[9] These studies suggest that both linear and cyclic structures can form, with the cyclic trimer exhibiting high stability.[9][18] These complex hydrogen-bonding networks are thought to be related to TFE's function as a membrane-mimetic solvent.[9][19]

IR spectroscopy can also be used to study the hydrogen bonding interactions between TFE derivatives and other molecules, such as esters.[20] By observing the spectral shifts in the O-H stretching band upon complex formation, the strength and nature of the hydrogen bond can be characterized.[20][21]

Experimental Workflow for FTIR Analysis of Trifluoroethanol Derivatives

A robust and reproducible experimental workflow is crucial for obtaining high-quality IR spectra of TFE derivatives. The following outlines a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer.

Caption: Standard workflow for FTIR analysis of TFE derivatives.

Detailed Experimental Protocol

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide interference.

-

Perform a diagnostic check of the instrument to ensure optimal performance.

-

-

Sample Preparation:

-

For Neat Liquids: Place a small drop of the TFE derivative between two KBr or NaCl plates. Gently press the plates together to form a thin liquid film.

-

For Solutions: Dissolve the TFE derivative in a suitable IR-transparent solvent (e.g., carbon tetrachloride for studying hydrogen bonding) to the desired concentration. Use a liquid cell with a known path length for quantitative analysis.

-

For Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

-

-

Data Acquisition:

-

Background Spectrum: Acquire a background spectrum with the empty sample holder (for neat liquids or KBr pellets) or the liquid cell filled with the pure solvent. This is crucial for correcting for instrumental and atmospheric absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.

-

Acquisition Parameters: Set the appropriate number of scans (e.g., 16-64) and resolution (e.g., 4 cm⁻¹) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform baseline correction and normalization if necessary.

-

Identify the positions and intensities of the characteristic absorption bands.

-

Interpreting the Infrared Spectra of Trifluoroethanol Derivatives: A Practical Guide

The interpretation of IR spectra requires a systematic approach, correlating observed absorption bands with specific molecular vibrations. The following table summarizes the key vibrational modes for 2,2,2-trifluoroethanol.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Comments |

| O-H Stretch (H-bonded) | ~3370 | Strong, Broad | The broadness is a key indicator of extensive intermolecular hydrogen bonding.[9] |

| C-H Stretch | 2974, 2957 | Medium | Associated with the methylene (CH₂) group.[13] |

| C-F Stretch | 1413, 1281, 1170, 1152 | Strong | Multiple strong bands are characteristic of the CF₃ group.[14] |

| C-O Stretch | ~1050-1100 | Strong | Often coupled with other vibrations in this region. |

| C-H Bending | ~1413 | Medium | Can overlap with C-F stretching bands.[14] |

Note: The exact peak positions can vary depending on the physical state (gas, liquid, solid), solvent, temperature, and the specific structure of the TFE derivative.

Case Study: The Effect of Temperature on the IR Spectrum of TFE

A study on the adsorption of TFE on an alumina surface provides a clear example of how temperature affects the IR spectrum, particularly the O-H stretching region. At 300 K, the O-H stretching vibration produces a band at 3658 cm⁻¹, indicative of weaker hydrogen bonding in the liquid or vapor phase.[14] However, at 100 K, where the alcohol is frozen, the band shifts to 3268 cm⁻¹, a difference of 390 cm⁻¹. This significant red-shift demonstrates that the hydrogen bond strength is much higher in the solid state.[14]

Advanced Applications in Drug Development and Materials Science

The insights gained from IR spectroscopy of TFE derivatives have significant implications for various fields.

Drug Development

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug molecule can have different physical properties, including solubility and bioavailability. IR spectroscopy can be used to identify and characterize different polymorphs of TFE-containing active pharmaceutical ingredients (APIs) by detecting subtle differences in their vibrational spectra.

-

Formulation Stability: IR spectroscopy can monitor the stability of drug formulations by detecting changes in the hydrogen bonding environment or degradation of the API over time.

-

Protein-Ligand Interactions: TFE is often used to induce helical structures in peptides.[6] IR spectroscopy can be employed to study the conformational changes in proteins and peptides upon interaction with TFE-containing ligands, providing valuable information for drug design.

Materials Science

-

Polymer Characterization: TFE and its derivatives are used in the synthesis of specialty polymers.[3] IR spectroscopy is a routine technique for confirming the incorporation of TFE moieties into the polymer backbone and for studying the properties of the resulting materials.

-

Surface Chemistry: As demonstrated in the study of TFE on alumina, FTIR can be used to investigate the adsorption and reaction of TFE derivatives on various surfaces.[14][22] This is crucial for understanding catalysis and developing new surface coatings.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of trifluoroethanol derivatives. It provides a wealth of information on their molecular structure, conformational preferences, and, most importantly, the intricate hydrogen bonding networks that govern their unique properties. For researchers and professionals in drug development and materials science, a thorough understanding of the principles and applications of IR spectroscopy is essential for advancing their research and developing innovative products. The ability to interpret the subtle shifts and changes in the IR spectrum provides a powerful window into the molecular world of these fascinating and versatile compounds.

References

- 1. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen bonding in the gas phase. Part 3.—Infrared spectroscopic investigation of complexes formed by phenol and by 2,2,2-trifluoroethanol - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. FTIR studies of intermolecular hydrogen bonding in halogenated ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hydrogen bond network structures of protonated 2,2,2-trifluoroethanol/ethanol mixed clusters probed by infrared spectroscopy combined with a deep-learning structure sampling approach: the origin of the linear type network preference in protonated fluoroalcohol clusters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Hydrogen bonding in 2,2,2-trifluoroethanol - UM Research Repository [eprints.um.edu.my]

- 20. FTIR study of hydrogen bonding interaction between fluorinated alcohol and unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Redirecting [linkinghub.elsevier.com]

Predicted Biological Activity of Halogenated Trifluoroethanols

An In-depth Technical Guide:

Introduction

Halogenated trifluoroethanols represent a fascinating and impactful class of organofluorine compounds. Characterized by a 2,2,2-trifluoroethanol backbone with additional halogen substitutions, these molecules exhibit a unique combination of physicochemical properties that drive a diverse range of biological activities. Their high electronegativity, lipophilicity, and the ability of the trifluoroethyl group to influence hydrogen bonding are key determinants of their interactions with biological macromolecules. This guide provides a comprehensive overview of the predicted and observed biological activities of these compounds, with a focus on their anesthetic properties, effects on protein structure, and toxicological profiles. We will delve into the underlying mechanisms of action, present relevant experimental protocols for their evaluation, and summarize key data to provide a technical resource for researchers, scientists, and professionals in drug development.

Predicted Biological Activities and Mechanisms of Action

The biological activities of halogenated trifluoroethanols are multifaceted, with the most well-documented effects being in the realm of anesthesiology. However, their influence extends to fundamental interactions with proteins, carrying both therapeutic potential and toxicological risks.

Anesthetic Properties of Halogenated Trifluoroethyl Ethers

Several halogenated trifluoroethyl ethers are mainstays in modern clinical anesthesia. Compounds such as sevoflurane, desflurane, and isoflurane are valued for their rapid onset and offset of action, which is attributed to their low solubility in blood.[1][2]

The precise mechanism of action for these volatile anesthetics is not fully elucidated but is understood to involve the modulation of synaptic ion channels.[2][3] The prevailing theory is that these compounds enhance the activity of inhibitory neurotransmitter receptors while suppressing excitatory ones.[4][5]

-

Enhancement of Inhibitory Neurotransmission : Halogenated anesthetics like sevoflurane and desflurane act as positive allosteric modulators of γ-aminobutyric acid type A (GABA-A) and glycine receptors.[4][6][7] This potentiation leads to an increased influx of chloride ions, hyperpolarizing neurons and making them less likely to fire, resulting in sedation and hypnosis.[7]

-

Inhibition of Excitatory Neurotransmission : These compounds also act as antagonists at N-methyl-D-aspartate (NMDA) glutamate receptors and nicotinic acetylcholine receptors.[5][8] By blocking these excitatory channels, they contribute to the overall anesthetic state.

-

Modulation of Potassium Channels : There is evidence to suggest that halogenated anesthetics, including isoflurane and sevoflurane, activate two-pore domain potassium (K2P) channels, such as TASK-3.[6][9] This leads to potassium efflux, further hyperpolarizing neurons and reducing their excitability.[6]

The following diagram illustrates the proposed multi-target mechanism of action of halogenated trifluoroethanol-based anesthetics at a central nervous system synapse.

Caption: Proposed multi-target mechanism of anesthetic action.

Effects on Protein Structure: The Role of 2,2,2-Trifluoroethanol (TFE)

2,2,2-Trifluoroethanol (TFE), the parent alcohol of this class, is a widely used cosolvent in protein folding studies due to its profound effects on protein secondary structure.[10][11] TFE is known to induce or stabilize α-helical conformations in peptides and proteins, even in sequences that would otherwise adopt β-sheet or random coil structures.[10][12]

The mechanism by which TFE promotes helicity is still debated, but several non-mutually exclusive theories exist:

-

Direct Interaction : TFE may directly interact with the peptide backbone, forming hydrogen bonds that stabilize the helical fold.

-

Solvent Replacement : By displacing water from the protein surface, TFE weakens competing hydrogen bonds between the protein and water, thus favoring intra-peptide hydrogen bonds characteristic of α-helices.[13]

-

Dielectric Environment : TFE lowers the dielectric constant of the solvent, which strengthens electrostatic interactions within the peptide, including the hydrogen bonds that form the α-helix.[13]

While TFE can induce secondary structure, it often disrupts the native tertiary structure of globular proteins, leading to denaturation.[12][14] This dual ability to both stabilize local secondary structures and destabilize the overall tertiary fold makes TFE a valuable tool for studying protein folding intermediates and pathways.[14]

Toxicological Profile

The biological activity of halogenated trifluoroethanols is not without risks, and their toxicological profiles are a critical consideration.

Hepatotoxicity : The metabolism of some halogenated anesthetics can lead to liver injury.[15][16] These compounds are metabolized by cytochrome P450 enzymes, particularly CYP2E1, to reactive trifluoroacetylated intermediates.[4][15] These intermediates can covalently bind to liver proteins, forming neo-antigens that may trigger an immune-mediated hepatitis.[15][16] The extent of metabolism varies between agents, with halothane (a halogenated alkane, not an ether) showing the highest rate and desflurane showing minimal metabolism.[15][17]

Neurotoxicity : Concerns have been raised about the potential neurotoxic effects of volatile anesthetics, especially on the developing and aging brain.[18][19] Studies in neonatal rodents have shown that prolonged exposure to agents like isoflurane and sevoflurane can lead to cognitive impairment by inhibiting the development of neural stem cells, activating microglia, and promoting neuroinflammation.[20] Some research also suggests a possible link between these anesthetics and the neuropathogenesis of Alzheimer's disease by promoting the accumulation of β-amyloid and hyperphosphorylation of tau proteins.[21] However, these anesthetics can also exhibit neuroprotective effects in other contexts, such as in adult brains following ischemic injury.[18][19]

Renal Toxicity : A specific concern with sevoflurane is its degradation by carbon dioxide absorbents in anesthesia machines to a vinyl ether known as Compound A.[8][16] In animal studies, particularly in rats, Compound A has been shown to be nephrotoxic.[16] However, significant renal toxicity has not been consistently reported in surgical patients.[16]

General Toxicity of TFE : 2,2,2-Trifluoroethanol itself is a toxic compound.[22][23] It is an irritant to the skin, eyes, and respiratory tract.[24] Chronic exposure can lead to damage in multiple organs.[24] Its metabolism to trifluoroacetaldehyde and trifluoroacetic acid is believed to contribute to its toxicity.[25][26]

Quantitative Data Summary

The following table summarizes key physicochemical and pharmacokinetic properties of common halogenated trifluoroethanol-based anesthetics.

| Property | Sevoflurane | Desflurane | Isoflurane |

| Structure | F₃C-CH(O-CH₂F)-CF₃ | F₃C-CH(O-CHF₂)-F | F₃C-CH(Cl)-O-CHF₂ |

| Blood:Gas Partition Coefficient | 0.65 | 0.42[1] | 1.46 |

| MAC (in O₂) - 40 yr old | ~2.0% | ~6.0%[1] | ~1.15% |

| Metabolism | ~5%[4] | ~0.02%[17] | ~0.2% |

| Primary Metabolite | Hexafluoroisopropanol[4] | Trifluoroacetic acid[17] | Trifluoroacetic acid |

Experimental Protocols for Assessing Biological Activity

Evaluating the biological activity of novel halogenated trifluoroethanols requires a multi-pronged approach, from molecular-level interactions to whole-organism effects.

Protocol 1: In Vitro Assessment of GABA-A Receptor Modulation

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to determine if a test compound modulates GABA-A receptor activity.

1. Oocyte Preparation and Receptor Expression: a. Harvest and defolliculate oocytes from a female Xenopus laevis frog. b. Inject oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2). c. Incubate the oocytes for 2-5 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution. b. Impale the oocyte with two microelectrodes (voltage and current) filled with 3M KCl. c. Clamp the oocyte membrane potential at -60 mV.

3. Experimental Procedure: a. Obtain a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀) and record the peak inward current. b. Wash the oocyte with Ringer's solution until the current returns to baseline. c. Pre-apply the halogenated trifluoroethanol test compound at a desired concentration for 1-2 minutes. d. Co-apply the test compound with the same EC₅-EC₁₀ concentration of GABA and record the peak current. e. Compare the peak current in the presence of the test compound to the baseline GABA response to determine the percentage of potentiation or inhibition. f. Repeat for a range of test compound concentrations to generate a dose-response curve.

The following workflow diagram illustrates the process of assessing a compound's effect on ion channels using TEVC.

Caption: Workflow for Ion Channel Modulation Assay.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Analysis

This protocol describes how to assess the effect of a halogenated trifluoroethanol on the secondary structure of a model protein (e.g., bovine serum albumin).

1. Sample Preparation: a. Prepare a stock solution of the model protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). b. Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of the test trifluoroethanol (e.g., 0% to 60% v/v). c. Ensure all solutions are filtered and degassed.

2. CD Spectroscopy Measurement: a. Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid. b. Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm). c. Record a baseline spectrum of the buffer containing the highest concentration of the trifluoroethanol. d. For each protein sample, record the CD spectrum in the far-UV region (e.g., 190-260 nm). e. Subtract the corresponding buffer baseline from each protein spectrum.

3. Data Analysis: a. Convert the raw CD data (in millidegrees) to mean residue ellipticity [θ]. b. Analyze the spectra for characteristic features of secondary structures: α-helices show negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. c. Use deconvolution algorithms (e.g., K2D2, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil in each sample. d. Plot the change in mean residue ellipticity at 222 nm or the calculated α-helical content as a function of the trifluoroethanol concentration.

Conclusion and Future Directions

Halogenated trifluoroethanols are a class of compounds with profound and well-established biological activities, most notably as general anesthetics. Their mechanism of action, centered on the modulation of synaptic ion channels, is a testament to the intricate relationship between chemical structure and neurological function. Furthermore, their ability to influence protein conformation provides valuable insights into the fundamental principles of protein folding and stability.

However, the therapeutic utility of these compounds is tempered by their potential for toxicity. The risks of hepatotoxicity, neurotoxicity, and nephrotoxicity necessitate careful consideration in their clinical application and in the development of new agents.

Future research should focus on several key areas:

-

Elucidating Precise Binding Sites : While the targets of anesthetic action are known, the specific binding sites on receptors like GABA-A remain an active area of investigation.

-

Developing Safer Anesthetics : The design of new halogenated trifluoroethanols with reduced metabolic breakdown and lower toxicity is a primary goal in anesthesiology.

-

Exploring Non-Anesthetic Applications : The potent effects of these compounds on proteins suggest that novel derivatives could be explored for other therapeutic applications, such as modulators of protein-protein interactions or enzyme inhibitors.

A deeper understanding of the structure-activity and structure-toxicity relationships will be paramount in harnessing the full potential of halogenated trifluoroethanols while minimizing their associated risks.

References

- 1. Desflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijcmph.com [ijcmph.com]

- 3. researchgate.net [researchgate.net]

- 4. anesthesiologydfw.com [anesthesiologydfw.com]

- 5. Desflurane - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Desflurane? [synapse.patsnap.com]

- 7. What is the mechanism of Sevoflurane? [synapse.patsnap.com]

- 8. Sevoflurane - Wikipedia [en.wikipedia.org]

- 9. Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Effects of Trifluoroethanol on the Stability and Folding Dynamics on S" by Amanda Showalter [scholarship.depauw.edu]

- 11. Can 2,2,2-trifluoroethanol be an efficient protein denaturant than methanol and ethanol under thermal stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. About TFE: Old and new findings | EurekAlert! [eurekalert.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Halogenated Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Halogenated inhalational anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. xenonhealth.com [xenonhealth.com]

- 18. smarttots.org [smarttots.org]

- 19. Neuroprotection provided by isoflurane pre-conditioning and post-conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoflurane and Sevoflurane Induce Cognitive Impairment in Neonatal Rats by Inhibiting Neural Stem Cell Development Through Microglial Activation, Neuroinflammation, and Suppression of VEGFR2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of the inhaled anesthetics isoflurane, sevoflurane and desflurane on the neuropathogenesis of Alzheimer’s disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. apps.dtic.mil [apps.dtic.mil]

- 24. halocarbon.com [halocarbon.com]

- 25. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. encyclopedia.pub [encyclopedia.pub]

A Comprehensive Technical Guide to the Thermochemical Profile of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol: Bridging Drug Discovery and Process Safety

Abstract

This whitepaper provides a detailed technical framework for establishing the thermochemical profile of the novel pharmaceutical intermediate, 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol. In the absence of established public data for this specific molecule, this guide serves as a comprehensive roadmap for researchers, chemists, and drug development professionals. It outlines both state-of-the-art experimental methodologies and robust computational approaches for the determination of critical thermochemical parameters. A thorough understanding of properties such as enthalpy of formation, heat capacity, and thermal stability is paramount for ensuring the safety, scalability, and efficacy of active pharmaceutical ingredients (APIs). This document details the theoretical underpinnings and practical execution of differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and combustion calorimetry. Furthermore, it explores the application of high-accuracy computational chemistry, specifically Gaussian-4 (G4) theory, for the in silico prediction of these vital parameters. The integration of these experimental and computational workflows provides a self-validating system for the comprehensive thermochemical characterization of this and other novel chemical entities.

Introduction: The Criticality of Thermochemical Data in Pharmaceutical Development

The journey of a novel chemical entity from a promising lead compound to a marketable therapeutic is fraught with challenges. Among the most critical, yet often initially overlooked, are its fundamental thermochemical properties. For a molecule like this compound, which possesses a complex arrangement of electronegative atoms, a comprehensive understanding of its energetic landscape is not merely an academic exercise; it is a prerequisite for safe and efficient process development.[1][2]

Thermochemical data, including enthalpy of formation, heat capacity, and decomposition temperature, are the cornerstones of process safety in the pharmaceutical industry.[3][4] This information governs the design of safe and scalable synthetic routes, preventing runaway reactions and ensuring the well-being of personnel.[5] Moreover, these parameters are intrinsically linked to the physicochemical properties of the final drug substance, influencing its stability, polymorphism, and bioavailability.[6][7] The determination of these values is therefore a critical step in the de-risking of a drug development program.[8][9] This guide provides the necessary theoretical and practical framework for obtaining this crucial data.

Experimental Determination of Thermochemical Properties

A multi-pronged experimental approach is essential for a comprehensive and validated thermochemical dataset. The following techniques, when used in concert, provide a detailed picture of the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC): A Window into Thermal Transitions

DSC is a cornerstone of thermal analysis in the pharmaceutical sector.[10] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal events such as melting, crystallization, and glass transitions.[7][11] For this compound, DSC is critical for identifying its melting point, assessing its purity, and screening for polymorphism.[6]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.[12]

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate.

-

Perform a second heating ramp to observe any changes in the thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of any endothermic (melting) or exothermic (crystallization, decomposition) events. The area under the melting peak can be used to calculate the enthalpy of fusion.

Table 1: Key Thermochemical Parameters Obtainable from DSC

| Parameter | Description | Importance in Drug Development |

| Melting Point (Tm) | The temperature at which the solid and liquid phases are in equilibrium. | A key indicator of purity and identity. |

| Enthalpy of Fusion (ΔHfus) | The heat required to melt the substance at its melting point. | Useful for solubility modeling and polymorphism studies. |

| Glass Transition (Tg) | The temperature at which an amorphous solid becomes rubbery. | Important for the stability of amorphous drug formulations. |

| Crystallization Temperature (Tc) | The temperature at which a substance crystallizes from the molten state. | Provides information on the crystallization kinetics. |

| Decomposition Onset (Td) | The temperature at which thermal degradation begins. | An initial indicator of thermal stability. |

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14] This technique is indispensable for determining the thermal stability and decomposition profile of a pharmaceutical compound.[15] For this compound, TGA will precisely define the temperature at which it begins to degrade and the kinetics of its decomposition.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at room temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.[12]

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal multi-step decomposition processes.

Table 2: Key Information from TGA

| Parameter | Description | Importance in Process Safety |

| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. | Defines the upper limit for safe handling and processing temperatures. |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest. | Indicates the point of greatest thermal instability. |

| Residual Mass | The percentage of mass remaining at the end of the experiment. | Provides information on the formation of non-volatile decomposition products. |

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

Combustion calorimetry is the definitive experimental technique for determining the standard enthalpy of formation (ΔfH°) of a compound.[16] The procedure involves the complete combustion of a substance in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released during this exothermic process is meticulously measured.

For halogenated compounds like this compound, specialized procedures are required to ensure complete combustion and to account for the formation of acidic products (HBr and HF).[17] A rotating-bomb calorimeter is often employed to ensure that the combustion products dissolve in a reducing solution, facilitating accurate analysis.

-

Sample Preparation: A pellet of the sample (approximately 1 g) is accurately weighed. A known mass of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.

-

Bomb Preparation: The sample is placed in a crucible within the bomb. A small amount of a reducing solution (e.g., arsenious oxide solution) is added to the bomb to quantitatively reduce the halogen acids formed. The bomb is then sealed and pressurized with high-purity oxygen.

-

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is measured with high precision.

-

Product Analysis: The contents of the bomb are carefully analyzed to determine the concentrations of the resulting acids (HBr, HF, and nitric acid from residual nitrogen).

-

Data Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the combustion of the fuse wire, the combustion aid, and the formation of acids. The standard enthalpy of formation is then derived using Hess's Law.[16]

Computational Prediction of Thermochemical Properties

While experimental methods are indispensable, high-accuracy computational chemistry offers a powerful complementary approach for predicting thermochemical data. This is particularly valuable in the early stages of drug development when material may be scarce.

Gaussian-4 (G4) Theory: A High-Accuracy Composite Method

Gaussian-4 (G4) theory is a composite quantum chemistry method designed to achieve high accuracy in the calculation of thermochemical properties, including enthalpies of formation.[18][19] It approximates the results of a very high-level calculation by combining the results of several lower-level calculations. G4 theory has been shown to be reliable for a wide range of organic molecules, including those containing halogens.[20][21]

-

Geometry Optimization: The molecular structure of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP/6-31G(2df,p)).[18]

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Energy Correction: The final G4 energy is obtained by combining the energies from the various calculations and adding several correction terms, including a higher-level correction (HLC) that is empirically fitted to a large set of accurate experimental data.[18]

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is calculated using the atomization method, which involves subtracting the G4 energies of the constituent atoms from the G4 energy of the molecule. This value is then corrected to 298.15 K.

A significant advantage of computational methods is the ability to perform these calculations before the molecule is even synthesized, providing an early assessment of potential hazards and guiding synthetic route selection.

Data Synthesis and Validation: The Path to a Reliable Thermochemical Profile

Neither experimental nor computational methods are infallible. A robust thermochemical profile for this compound is best achieved through a synergistic approach where each method validates the other. For instance, the onset of decomposition observed in TGA and DSC should be consistent with the calculated bond dissociation energies. The experimentally determined enthalpy of formation from combustion calorimetry serves as the ultimate benchmark for the computationally predicted value. Discrepancies between these methods can highlight the need for further investigation, either through more refined calculations or additional experimental work. For the highest accuracy, the results can be integrated into a thermochemical network using methodologies like the Active Thermochemical Tables (ATcT), which provides a statistically weighted, internally consistent set of thermochemical data.[22][23][24]

Conclusion

The thermochemical characterization of a novel pharmaceutical intermediate such as this compound is a critical, multi-faceted undertaking. This guide has outlined a comprehensive strategy that combines the strengths of experimental techniques—DSC for thermal transitions, TGA for stability, and combustion calorimetry for the fundamental enthalpy of formation—with the predictive power of high-accuracy computational methods like G4 theory. By following this integrated approach, researchers, scientists, and drug development professionals can build a reliable and self-validating thermochemical profile. This foundational knowledge is essential for ensuring process safety, optimizing manufacturing processes, and ultimately, accelerating the development of safe and effective new medicines.

References

- 1. ohconsultant.com.au [ohconsultant.com.au]

- 2. sigma-hse.com [sigma-hse.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments [jensenhughes.com]

- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 6. quercus.be [quercus.be]

- 7. veeprho.com [veeprho.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. m.youtube.com [m.youtube.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. improvedpharma.com [improvedpharma.com]

- 12. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. veeprho.com [veeprho.com]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. jpyro.co.uk [jpyro.co.uk]

- 17. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.aip.org [pubs.aip.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]

- 21. par.nsf.gov [par.nsf.gov]

- 22. atct.anl.gov [atct.anl.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Active Thermochemical Tables (ATcT) advance chemistry as a PuRe data resource | EurekAlert! [eurekalert.org]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol

Abstract & Introduction

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity. The target molecule, 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanol, is a valuable chiral building block, incorporating three distinct halogen-based functionalities for further synthetic elaboration. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound via the nucleophilic trifluoromethylation of 4-bromo-2-fluorobenzaldehyde. We will delve into the mechanistic rationale behind the use of (trifluoromethyl)trimethylsilane (TMSCF₃), famously known as the Ruppert-Prakash reagent, and a fluoride-based catalyst. This guide is designed for researchers in synthetic chemistry and drug development, offering not just a procedure but a framework for understanding and optimizing this critical transformation.

Reaction Principle & Mechanism

The core of this synthesis is the nucleophilic addition of a trifluoromethanide anion equivalent to the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. Direct generation of the trifluoromethanide anion (CF₃⁻) is challenging due to its instability. The Ruppert-Prakash reagent (TMSCF₃) provides an elegant solution, serving as a stable and effective CF₃⁻ surrogate.[1][2] The reaction requires a nucleophilic initiator to activate the silicon-carbon bond.

Causality of Reagent Choice:

-

(Trifluoromethyl)trimethylsilane (TMSCF₃): This reagent is a volatile liquid that is relatively stable and easy to handle compared to gaseous trifluoromethyl sources. Its covalent Si-CF₃ bond is polarized but requires activation.

-

Tetrabutylammonium Fluoride (TBAF): A catalytic amount of a fluoride source is the activator of choice.[3][4][5] The high affinity of fluoride for silicon drives the reaction. Fluoride attacks the silicon atom of TMSCF₃, forming a hypervalent pentacoordinate siliconate intermediate.[6][7] This intermediate is significantly more reactive and serves as the active trifluoromethylating agent, effectively delivering the "CF₃⁻" nucleophile to the aldehyde.

The catalytic cycle is illustrated below.

Caption: Mechanism of TBAF-catalyzed trifluoromethylation.

Materials, Reagents, and Safety

Reagent & Solvent Data

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |

| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 2.03 g | 10.0 | 1.0 | Sigma-Aldrich |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | C₄H₉F₃Si | 142.20 | 2.13 g (2.2 mL) | 15.0 | 1.5 | Sigma-Aldrich |

| Tetrabutylammonium fluoride (TBAF) | C₁₆H₃₆FN | 261.46 | ~1.3 mL | 1.3 | 0.13 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - | Sigma-Aldrich |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 30 mL | - | - | Lab Prepared |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | - | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - | VWR |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - | Fisher Scientific |

Equipment

-

100 mL two-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and chromatography

Critical Safety Precautions

-

(Trifluoromethyl)trimethylsilane (TMSCF₃): This reagent is a highly flammable and volatile liquid.[8][9] It is also an irritant to the skin, eyes, and respiratory system.[10][11] All operations must be conducted in a certified chemical fume hood. [9] Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and appropriate gloves, is mandatory.[10][12]

-

Tetrabutylammonium Fluoride (TBAF): TBAF solutions are corrosive and can cause burns. Avoid contact with skin and eyes.

-

Inert Atmosphere: The reaction is sensitive to moisture. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the anionic intermediates.

Detailed Experimental Protocol

Reaction Setup

-

Place a magnetic stir bar into a 100 mL two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

To the flask, add 4-bromo-2-fluorobenzaldehyde (2.03 g, 10.0 mmol).

-

Add anhydrous tetrahydrofuran (THF, 50 mL) via syringe to dissolve the aldehyde.

-

Cool the resulting solution to 0 °C using an ice-water bath.

Reagent Addition

-

While stirring at 0 °C, add (trifluoromethyl)trimethylsilane (2.2 mL, 15.0 mmol) dropwise via syringe over 5 minutes.

-

Next, add the solution of tetrabutylammonium fluoride in THF (1.0 M, 1.3 mL, 1.3 mmol) dropwise via syringe over a period of 10 minutes. The slow addition is crucial to control any potential exotherm.

-

Upon addition of the TBAF catalyst, the reaction mixture may turn a pale yellow color.

Reaction and Monitoring

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate mobile phase. The product spot should be more polar (lower Rf) than the starting aldehyde.

Work-up and Purification

-

Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL). This step hydrolyzes the intermediate silyl ether to the desired alcohol and neutralizes any remaining reactive species.

-

Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake well and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

-

Combine the organic layers and wash them with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil should be purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20) to afford the pure product.

Experimental Workflow and Data

Caption: Step-by-step experimental workflow diagram.

Expected Results

| Parameter | Expected Outcome |

| Appearance | Colorless to pale yellow oil/liquid.[13] |

| Yield | 75-90% |

| Purity (Post-Chroma.) | >98% |

| Molecular Formula | C₈H₅BrF₄O |

| Molecular Weight | 273.03 g/mol |

Characterization Data

-

¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons, the methine proton (CH-OH), and the hydroxyl proton are expected. The methine proton will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

¹⁹F NMR (376 MHz, CDCl₃): A singlet or doublet is expected for the fluorine on the aromatic ring. A doublet corresponding to the -CF₃ group will also be present, coupled to the adjacent methine proton.

-

¹³C NMR (101 MHz, CDCl₃): Characteristic peaks for the aromatic carbons, the carbon bearing the hydroxyl group (quartet due to C-F coupling), and the trifluoromethyl carbon (a prominent quartet) are expected.

-

Mass Spectrometry (ESI): The mass spectrum should show the molecular ion peak [M-H]⁻ or other characteristic fragments, exhibiting the typical isotopic pattern for a bromine-containing compound.

Conclusion